molecular formula C10H8F3N3S B4612048 5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B4612048
M. Wt: 259.25 g/mol
InChI Key: CZTKILOOJGUOBB-UHFFFAOYSA-N
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Description

5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H8F3N3S and its molecular weight is 259.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.03910293 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behavior and Applications

Studies have delved into the electrochemical behavior of thiotriazole compounds, revealing their oxidation mechanisms and potential applications in electrochemical sensors. For example, Fotouhi et al. (2002) conducted an electrochemical study on thiotriazoles, demonstrating their redox behavior and potential for electrochemical applications. This study highlights the foundational understanding of thiotriazole electrochemistry, which could be pivotal in developing new electrochemical sensors and devices (Fotouhi, Hajilari, & Heravi, 2002).

Corrosion Inhibition

Thiotriazoles, including compounds similar to 5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, have been identified as effective corrosion inhibitors. Gece and Bilgiç (2012) performed a study on the inhibition efficiency of certain triazoles for zinc corrosion, providing insights into the molecular structures that contribute to their effectiveness. Their quantum chemical analysis offers a deeper understanding of how these compounds protect metals against corrosion, which is crucial for industrial applications (Gece & Bilgiç, 2012).

Dye-sensitized Solar Cells (DSSCs)

A novel application area for triazole-thiol compounds is in the development of dye-sensitized solar cells (DSSCs). Hilmi et al. (2014) formulated a new thiolate/disulfide organic-based electrolyte system incorporating a triazole-thiol compound, showing its efficacy in DSSCs. This research demonstrates the potential of such compounds in enhancing the efficiency and stability of solar cells, marking a significant advancement in renewable energy technologies (Hilmi, Shoker, & Ghaddar, 2014).

Properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c1-6-14-15-9(17)16(6)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTKILOOJGUOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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5-methyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

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